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Compound of Interest

Compound Name: sec-Butyl Sulfide

CAS No.: 626-26-6

Cat. No.: B1297857

Get Quote

Executive Summary
This guide provides a technical analysis comparing sec-Butyl Sulfide (

-Bu

S) and Di-tert-butyl Sulfide (

-Bu

S). While both are aliphatic thioethers, their reactivity profiles are diametrically opposed due to
the interplay between electronic induction and extreme steric hindrance.

sec-Butyl Sulfide: A chiral, moderately hindered nucleophile that behaves as a typical

sulfide in alkylation and coordination chemistry. It binds metals strongly and oxidizes readily.

Di-tert-butyl Sulfide: A "steric fortress." The bulky tert-butyl groups suppress nucleophilic

attack (

) and weaken metal coordination, making it an excellent labile ligand for stabilizing low-
coordinate metal species. Uniquely, it functions as a latent source of H
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S due to its propensity for thermal elimination (E1) to isobutene.

Part 1: Physical & Chemical Profile[1]
The following dataset consolidates physical constants and reactivity indices. Note the

significant difference in boiling points and density caused by the globular shape of the tert-butyl

isomer.
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Property

sec-Butyl Sulfide (

-Bu

S)

Di-tert-butyl Sulfide
(

-Bu

S)

Significance

CAS Number 626-26-6 107-47-1 Identity Verification

Structure
Linear/Branched vs.

Globular

Boiling Point 165 °C 148 °C

-Bu

S is more volatile due

to globular shape

(lower surface area for

VdW forces).[1]

Density 0.839 g/mL 0.815 g/mL

Lower packing

efficiency of

-butyl groups.

Chirality
Yes (Racemic/Meso

mixture)
No (Achiral)

-Bu

S introduces

diastereomers in

metal complexes.[1]

Odor Profile
Strong, offensive

sulfide

Diesel-like, earthy

(suppressed)

Steric bulk reduces

volatility of specific

conformers binding to

olfactory receptors.[1]

Ligand Cone Angle ~130° (Estimated) >160° (Estimated)
Determines lability in

catalysis.[1]

Part 2: Nucleophilicity & Ligand Behavior
The Steric Effect on Nucleophilicity
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While sulfur is traditionally a strong nucleophile due to high polarizability (soft base),

-Bu

S defies this trend. The three methyl groups on the

-carbon create a "steric cone" that physically blocks the sulfur lone pairs from approaching
electrophiles.

-Bu

S: Reacts readily with alkyl halides (e.g., MeI) to form sulfonium salts.

-Bu

S: Inert to standard

alkylation. The transition state energy is prohibitively high because the incoming electrophile
clashes with the methyl groups.

Ligand Lability in Catalysis
In organometallic catalysis (Pd, Pt, Ni), the binding strength of a sulfide ligand dictates the

catalyst's turnover frequency (TOF).

Strong Binding (

-Bu

S): The secondary alkyl groups allow close approach to the metal center. This stabilizes the
complex but can retard the reaction by blocking the active site (catalyst poisoning).

Hemilability (

-Bu

S): The bulky tert-butyl groups force a long, weak Metal-Sulfur bond. This allows the sulfide
to dissociate easily when a substrate enters, generating the active 14-electron species, then
re-associate to stabilize the metal when the cycle closes.
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Figure 1: The "Hemilabile" mechanism of di-tert-butyl sulfide. The steric bulk forces rapid

dissociation, exposing the active metal site for catalysis.

Part 3: Oxidation & Thermal Stability
Thermal Decomposition (The Sulfiding Agent
Application)
A critical industrial differentiator is thermal stability.

-Bu

S is widely used as a sulfiding agent (e.g., TBPS 454) for hydrotreating catalysts because it
decomposes cleanly to generate H

S at lower temperatures (~160°C) without forming coke precursors.

Mechanism: The decomposition follows a retro-Ene or E1-like elimination pathway driven by

the relief of steric strain and the stability of the tert-butyl cation/radical character.

-Bu

S: Requires higher temperatures to decompose; elimination is slower due to less steric
crowding.

-Bu

S: Rapidly eliminates isobutene.
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Figure 2: Thermal decomposition pathway of di-tert-butyl sulfide. The release of steric strain

drives the formation of isobutene and H

S.

Part 4: Experimental Protocols
Protocol A: Clean Synthesis of Di-tert-butyl Sulfide
Why this protocol? Direct alkylation of H

S with tert-butyl halides leads to elimination (isobutene). This oxidative coupling method avoids
elimination.

Reagents:

tert-Butyl mercaptan (

-BuSH)[2][3]
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Hydrogen Peroxide (30% aq)

Catalyst: CuCl

(or DMSO/HBr system)

Solvent: Acetone or Neat

Workflow:

Charge: Add

-BuSH (1.0 equiv) and CuCl

(0.01 equiv) to a jacketed reactor.

Addition: Dropwise add H

O

(0.55 equiv) while maintaining temperature

. Caution: Exothermic.

Reaction: Stir for 2 hours. The mercaptan oxidizes to the disulfide (

-BuSS

-Bu).

Conversion (Optional Step for Sulfide): To get the monosulfide (

-Bu

S), the disulfide is typically desulfurized using phosphines (

) or via radical extrusion methods, though commercially

-Bu

S is often made via acid-catalyzed addition of H

S to isobutene under high pressure.
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Lab Scale Alternative: Reaction of

-BuCl with Na

S in phase transfer conditions (PEG-400) is possible but low yielding due to elimination.
The acid-catalyzed addition of

-BuSH to isobutene (Amberlyst 15, 60°C) is the preferred atom-economic route.

Protocol B: Comparative Oxidation (Sulfoxide
Synthesis)
Objective: Demonstrate steric hindrance.[4][5]

Substrate: 1 mmol Sulfide (

-Bu

S vs

-Bu

S) in CH

Cl

.

Oxidant: m-CPBA (1.0 equiv), 0°C.

Observation:

-Bu

S: Complete conversion to sulfoxide within 15 minutes.

-Bu

S: Reaction is significantly slower (> 2 hours) or requires warming to RT. The steric bulk
hinders the approach of the peracid oxygen to the sulfur lone pair.
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Part 5: Safety & Handling
Hazard sec-Butyl Sulfide Di-tert-butyl Sulfide

Flammability High (Flash point ~18°C)

Moderate (Flash point ~100°C

for polysulfide mix, lower for

pure)

Toxicity
Irritant, potential neurotoxin at

high conc.[1]

Low acute toxicity; breakdown

product H

S is lethal.[1]

Odor Control
Bleach (NaOCl) oxidation

effective.[1]

Bleach effective; odor is

pervasive but less "sharp."[1]

Storage
Store under Nitrogen (prevents

auto-oxidation).[1]

Store cool; avoid acid traces

(catalyzes decomposition).[1]

Critical Safety Note: When using

-Bu

S at high temperatures (>150°C), ensure the system is vented to a scrubber. The generation of
H

S gas is quantitative and presents an immediate inhalation hazard.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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